molecular formula C6H7N5OS B13363308 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B13363308
M. Wt: 197.22 g/mol
InChI Key: YXLZFDYOVTYXTA-UHFFFAOYSA-N
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Description

7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an amino group at the 7th position and a methylsulfanyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles, followed by oxidative cyclization. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of scalable and cost-effective reagents and conditions, would apply. Optimization of reaction conditions to maximize yield and purity would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group at the 2nd position and the amino group at the 7th position allows for unique interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H7N5OS

Molecular Weight

197.22 g/mol

IUPAC Name

7-amino-2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H7N5OS/c1-13-6-9-5-8-4(12)2-3(7)11(5)10-6/h2H,7H2,1H3,(H,8,9,10,12)

InChI Key

YXLZFDYOVTYXTA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC(=O)NC2=N1)N

Origin of Product

United States

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